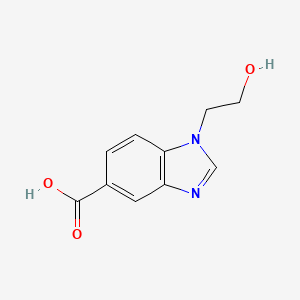

1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid

概要

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical and Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, optical activity, etc .科学的研究の応用

Crystallographic Properties

1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid exhibits interesting crystallographic properties. A study by Krawczyk et al. (2005) on a related compound, 1H-Benzimidazole-2-carboxylic acid, demonstrates how it crystallizes in a zwitterionic form, forming a two-dimensional network through hydrogen bonds (Krawczyk, Gdaniec, & Sa˛czewski, 2005).

Coordination Polymers and Luminescence

The flexibility of 1H-benzimidazole derivatives in forming coordination polymers with lanthanide ions has been explored by Xia et al. (2013). Their study synthesized a series of lanthanide coordination polymers exhibiting luminescence and distinct 3D supramolecular architecture, indicating potential applications in materials science (Xia et al., 2013).

Metal-Organic Frameworks

Yao et al. (2008) investigated metal-organic frameworks (MOFs) using benzimidazole derivatives, demonstrating how these compounds can lead to the generation of one- and two-dimensional MOFs. Their luminescent properties suggest applications in the field of optoelectronics (Yao, Che, & Zheng, 2008).

Synthetic Methodology

Alcalde et al. (1992) developed an efficient synthetic method for 2-substituted benzimidazoles using polyphosphoric acid. This process demonstrates the versatility of benzimidazole derivatives in chemical synthesis, which can be essential for developing novel compounds with various applications (Alcalde, Dinarés, Pérez-García, & Roca, 1992).

Luminescence Properties of Cd(II) Complexes

Research by Wu et al. (2014) on Cd(II) complexes with different benzimidazole carboxylic acids, including 1H-benzoimidazole-5-carboxylic acid, highlights their luminescence properties. These properties are significant for potential applications in sensors and lighting technology (Wu, Ren, Yin, Sun, Zeng, & Kurmoo, 2014).

Antimicrobial Activity

Özden et al. (2011) synthesized 1H-benzimidazole-2-carboxamido derivatives and evaluated their antimicrobial activity. This indicates potential applications of benzimidazole derivatives in developing new antimicrobial agents (Özden, Usta, Altanlar, & Göker, 2011).

Coordination with Silver Ions

The study by Ma et al. (2011) on the reaction of 1H-benzimidazole-5-carboxylic acid with silver nitrate underlines the potential of such compounds in forming novel coordination complexes. These complexes could find applications in catalysis and materials science (Ma, Huang, Xu, & Deng, 2011).

作用機序

Target of Action

Similar compounds such as 2-hydroxyethyl methacrylate (hema) and icaridin have been reported to interact with various enzymes involved in primary metabolic pathways

Mode of Action

For instance, icaridin, a compound with a similar 2-hydroxyethyl group, has been shown to bind to the odorant binding protein 1 (AgamOBP1) of Anopheles gambiae in two distinct orientations

Biochemical Pathways

For example, HEMA, a dental restoration component, has been reported to induce genotoxic effects through methacrylic acid, a product of its degradation

Pharmacokinetics

Similar compounds such as dasatinib have been reported to show dose-dependent pharmacokinetics

Result of Action

Similar compounds such as hema have been reported to induce dna damage in human gingival fibroblasts

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-hydroxyethyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-4-3-12-6-11-8-5-7(10(14)15)1-2-9(8)12/h1-2,5-6,13H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHXBUHAAVSOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409460 | |

| Record name | 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890094-09-4 | |

| Record name | 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

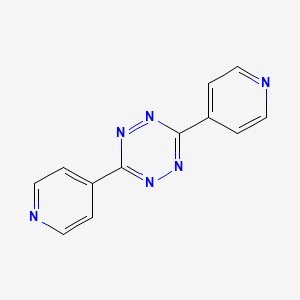

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

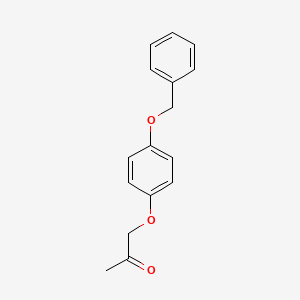

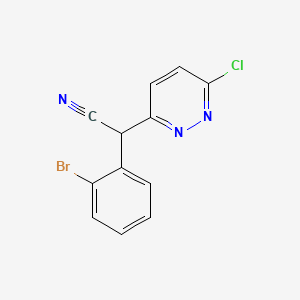

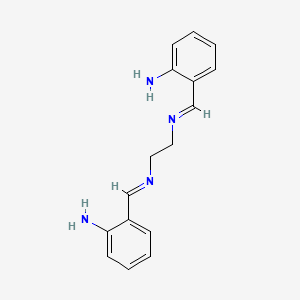

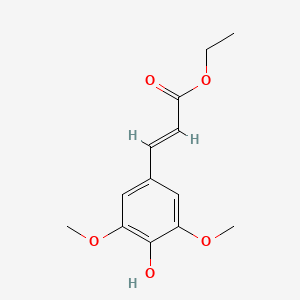

Feasible Synthetic Routes

Q1: What are the key structural features of 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid revealed by the study?

A1: The study reveals several key structural features of the compound:

- Carboxylic group orientation: The carboxylic acid group is not perfectly aligned with the benzimidazole ring system, showing a tilt of 12.00° [].

- Hydrogen bonding: Both the alcohol and carboxylic acid groups participate in hydrogen bonding. The alcohol (-OH) engages in O—H⋯O hydrogen bonds, while the carboxylic acid (-COOH) forms O—H⋯N hydrogen bonds. This network extends in two dimensions along the 'ab' plane of the crystal structure [].

- Sec-butyl group disorder: The sec-butyl group attached to the benzimidazole ring displays structural disorder. This means it can adopt two different orientations, with a near-equal probability of occupying each position [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)